molecular formula C7H9BrF3N B14904323 rel-(1R,5R)-2-Bromo-5-(trifluoromethyl)cyclohex-2-enamine

rel-(1R,5R)-2-Bromo-5-(trifluoromethyl)cyclohex-2-enamine

Cat. No.: B14904323
M. Wt: 244.05 g/mol
InChI Key: GQWNWGDIAIZMFS-INEUFUBQSA-N
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Description

Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine typically involves multiple steps, starting from commercially available precursors. One possible route could involve the bromination of a cyclohexene derivative followed by the introduction of the trifluoromethyl group and subsequent amination. The reaction conditions would likely include the use of brominating agents, trifluoromethylating reagents, and amine sources under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom or the reduction of the double bond in the cyclohexene ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a cyclohexenone derivative, while substitution could result in a variety of substituted cyclohexene compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structural features.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other brominated cyclohexene derivatives or trifluoromethylated amines. Examples could be:

  • 2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-ol
  • 2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-carboxylic acid

Uniqueness

Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine is unique due to its specific stereochemistry and the combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C7H9BrF3N

Molecular Weight

244.05 g/mol

IUPAC Name

(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine

InChI

InChI=1S/C7H9BrF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h2,4,6H,1,3,12H2/t4-,6-/m1/s1

InChI Key

GQWNWGDIAIZMFS-INEUFUBQSA-N

Isomeric SMILES

C1C=C([C@@H](C[C@@H]1C(F)(F)F)N)Br

Canonical SMILES

C1C=C(C(CC1C(F)(F)F)N)Br

Origin of Product

United States

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